molecular formula C7H13FO6 B565065 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose CAS No. 1357098-71-5

1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose

Cat. No.: B565065
CAS No.: 1357098-71-5
M. Wt: 212.173
InChI Key: WPIQISZVEADZMX-AHCVODQZSA-N
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Description

1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose is a derivative of mannoheptulose, a seven-carbon sugar. This compound is characterized by the presence of a fluorine atom at the first carbon position. It is primarily used in proteomics research and has a molecular formula of C7H13FO6 with a molecular weight of 212.17 g/mol .

Preparation Methods

The synthesis of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose involves several steps. Typically, the starting material is D-mannoheptulose, which undergoes fluorination at the first carbon position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine donors under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of glucose metabolism.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can be compared with other similar compounds such as:

Properties

IUPAC Name

(4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5-,6?,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIQISZVEADZMX-AHCVODQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(CF)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@H](C(C(O1)(CF)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675907
Record name 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357098-71-5
Record name 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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